

Application Note: HPLC Method for Triasulfuron Residue Analysis in Soil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triasulfuron*

Cat. No.: *B1222591*

[Get Quote](#)

AN-HPLC-028

Introduction

Triasulfuron is a sulfonylurea herbicide used for the control of broadleaf weeds in cereal crops.^[1] Its persistence in soil can pose a risk to subsequent rotational crops and the wider environment. Therefore, a reliable and sensitive analytical method for the routine monitoring of **Triasulfuron** residues in soil is essential. This application note details a robust method for the extraction, cleanup, and quantification of **Triasulfuron** in soil samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique, which offers high recovery and throughput.

Target Audience

This document is intended for researchers, analytical chemists, and environmental scientists involved in pesticide residue analysis in soil matrices.

Experimental Protocols

Materials and Reagents

- **Triasulfuron** analytical standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Ultrapure water (18.2 MΩ·cm)
- Formic acid (LC-MS grade)
- Anhydrous magnesium sulfate (MgSO₄), analytical grade
- Sodium acetate (NaOAc), analytical grade
- 50 mL polypropylene centrifuge tubes
- 2 mL dSPE (dispersive solid-phase extraction) cleanup tubes containing anhydrous MgSO₄
- 0.22 µm syringe filters (PTFE)

Instrumentation and HPLC Conditions

- HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
- Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Formic Acid in water (40:60, v/v).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Column Temperature: 30°C.
- UV Detection Wavelength: 240 nm. While **Triasulfuron** has a UV maximum around 283 nm, detection at 240 nm is also effective and can be a suitable wavelength for simultaneous analysis of multiple sulfonylureas.[\[2\]](#)

Standard and Sample Preparation

3.1. Standard Stock Solution (100 µg/mL)

Accurately weigh 10 mg of **Triasulfuron** analytical standard and dissolve it in 100 mL of acetonitrile. This stock solution should be stored at 4°C.

3.2. Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create concentrations ranging from 0.05 µg/mL to 5.0 µg/mL. These are used to build the calibration curve.

3.3. Soil Sample Extraction and Cleanup (QuEChERS Protocol)

- Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
- Add 10 mL of ultrapure water and vortex for 30 seconds to hydrate the sample.
- Add 15 mL of acetonitrile (containing 1% acetic acid) to the tube.
- Cap the tube and shake vigorously for 2 minutes, either manually or using a mechanical shaker.
- Add the QuEChERS extraction salts: 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate. [\[3\]](#)
- Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge the tube at ≥4000 rcf for 5 minutes.
- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE cleanup tube containing 150 mg of anhydrous MgSO₄.
- Vortex the dSPE tube for 30 seconds.
- Centrifuge at ≥5000 rcf for 2 minutes.
- Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Note: Primary Secondary Amine (PSA) is often used in dSPE for cleanup. However, PSA can adsorb acidic herbicides like **Triasulfuron**, leading to lower recoveries. Therefore, it is omitted in this protocol.[4]

Method Validation

The analytical method was validated according to standard guidelines for linearity, accuracy (recovery), precision, and limits of detection (LOD) and quantification (LOQ).

Data Presentation

Table 1: Linearity Data for **Triasulfuron**

Concentration ($\mu\text{g/mL}$)	Peak Area
0.05	12,540
0.10	25,150
0.50	124,900
1.00	250,500
2.50	624,800
5.00	1,251,000
Correlation Coefficient (R^2)	0.9998

Table 2: Accuracy and Precision Data

Spiking Level (mg/kg)	n	Recovery (%)	RSD (%)
0.05	6	91.5	6.8
0.50	6	95.8	4.2
2.00	6	98.2	3.1

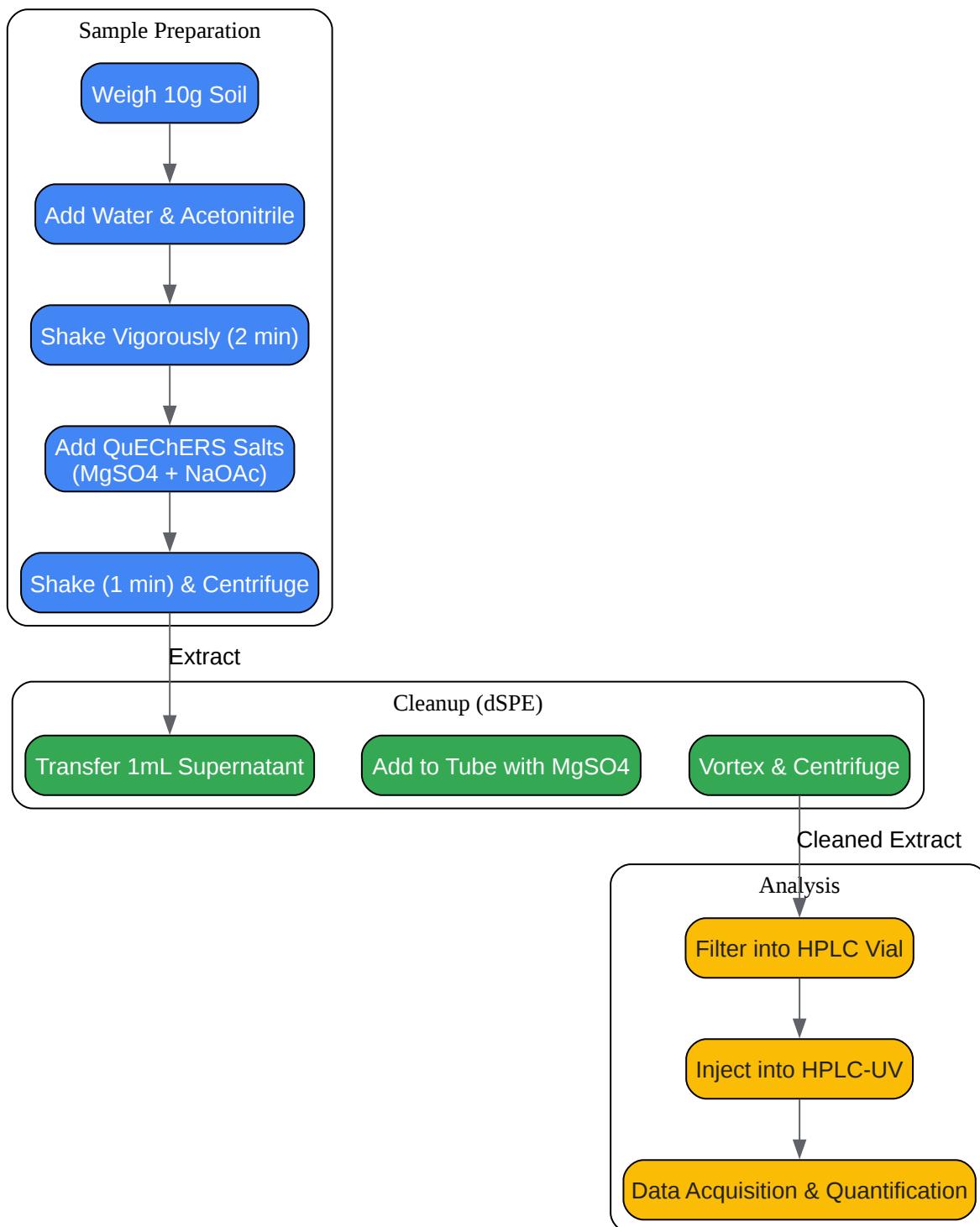
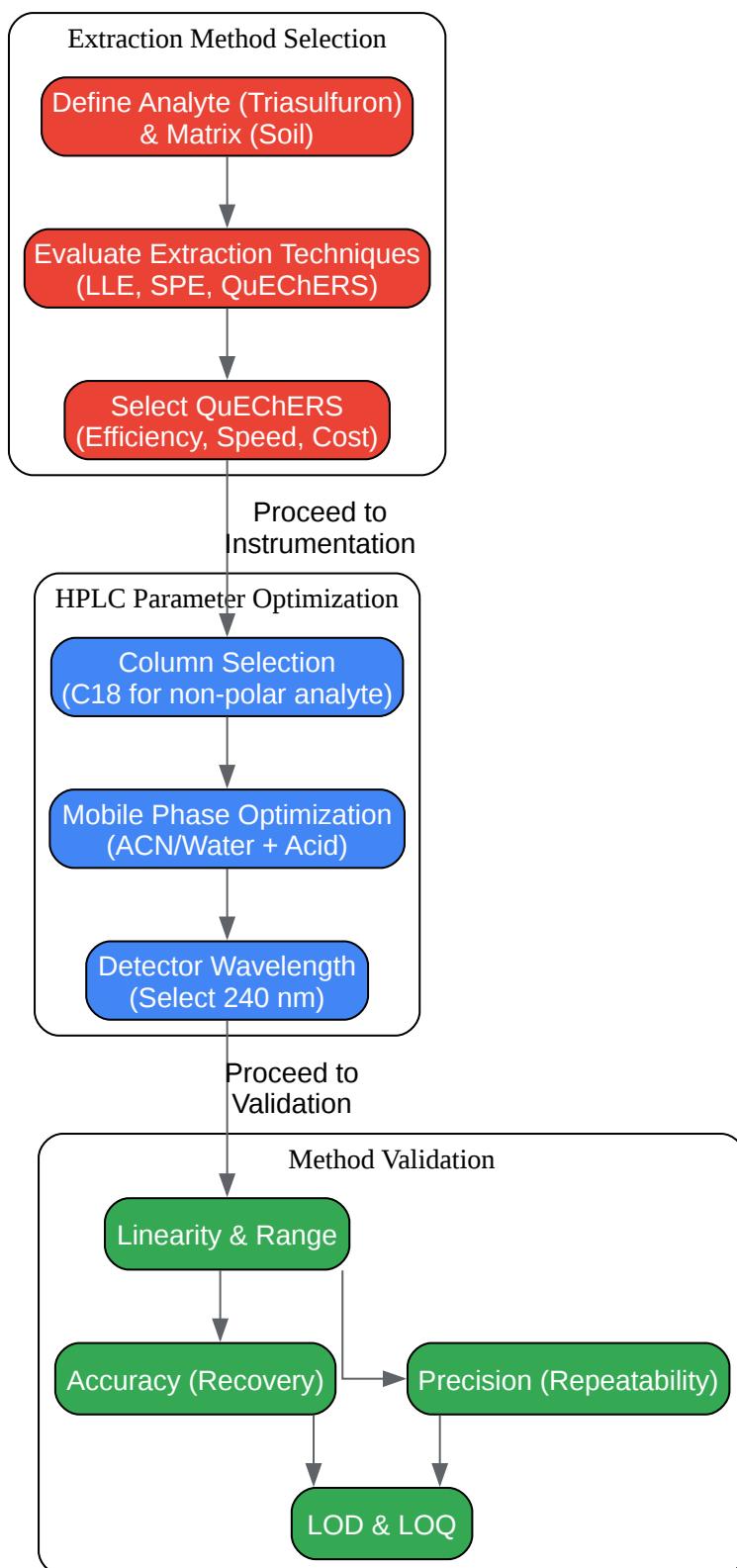

Acceptance criteria for recovery are typically within 70-120%, and for precision (RSD), less than 20%.

Table 3: Method Detection and Quantification Limits


Parameter	Value
Limit of Detection (LOD)	0.015 mg/kg
Limit of Quantification (LOQ)	0.05 mg/kg

LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively, from chromatograms of spiked soil samples.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for **Triasulfuron** residue analysis in soil.

[Click to download full resolution via product page](#)

Caption: Logical steps in HPLC method development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triasulfuron | C14H16CIN5O5S | CID 73282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cienve.org.tw [cienve.org.tw]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: HPLC Method for Triasulfuron Residue Analysis in Soil]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1222591#hplc-method-development-for-triasulfuron-residue-analysis-in-soil>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com